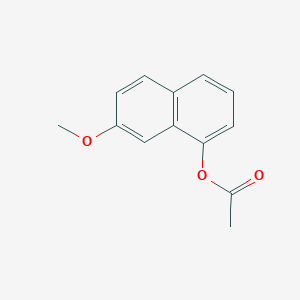

7-Methoxynaphthalen-1-yl acetate

Description

Properties

IUPAC Name |

(7-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZPELMJIDPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxynaphthalen-1-yl acetate

Introduction: The Significance of the Methoxynaphthalene Scaffold

The naphthalenic backbone, particularly when functionalized with methoxy and acetate groups, represents a privileged scaffold in medicinal chemistry and materials science. 7-Methoxynaphthalen-1-yl acetate is a key organic compound whose structural motifs are found in various biologically active molecules. Its synthesis is of considerable interest to researchers in drug development, particularly as it serves as a close analog and potential intermediate for compounds targeting the central nervous system. For instance, the core structure is related to the antidepressant Agomelatine, which underscores the pharmaceutical relevance of this class of molecules.[1][2][3]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Core Synthesis Pathway: Acetylation of 7-Methoxy-1-naphthol

The most direct and efficient route to this compound is through the acetylation of its precursor, 7-methoxy-1-naphthol. This reaction is a classic example of esterification, where the hydroxyl group of the naphthol is converted to an acetate ester.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 7-methoxy-1-naphthol proceeds via a nucleophilic acyl substitution mechanism. Typically, acetic anhydride is employed as the acetylating agent, and the reaction can be catalyzed by either an acid or a base. In the context of this guide, we will focus on a base-catalyzed approach, often utilizing a mild base like pyridine or triethylamine, which also serves as the solvent.

The reaction initiates with the deprotonation of the phenolic hydroxyl group of 7-methoxy-1-naphthol by the base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling an acetate ion as a leaving group and forming the desired product, this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Methoxy-1-naphthol | ≥98% | Commercially Available | The purity of the starting material is crucial for a clean reaction. |

| Acetic Anhydride | Reagent Grade | Commercially Available | Should be fresh and free of acetic acid. |

| Pyridine | Anhydrous | Commercially Available | Acts as both a catalyst and a solvent. |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For extraction. |

| 1 M Hydrochloric Acid (HCl) | Prepared in-house | For washing. | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For washing. | |

| Brine (Saturated NaCl Solution) | Prepared in-house | For washing. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |

| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |

| Hexane | HPLC Grade | Commercially Available | For chromatography elution. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography elution. |

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-methoxy-1-naphthol (1.0 eq) in anhydrous pyridine (10 volumes). The use of anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. A slight exotherm may be observed. The excess of acetic anhydride ensures the complete conversion of the starting material.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (7-methoxy-1-naphthol) and the appearance of a new, less polar product spot indicates the completion of the reaction.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl (20 volumes). This step protonates the pyridine, rendering it water-soluble and allowing for its removal from the organic product. Extract the aqueous layer with dichloromethane (3 x 20 volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 volumes), saturated NaHCO₃ solution (2 x 20 volumes) to remove any remaining acid, and finally with brine (1 x 20 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is purified by column chromatography on silica gel.

-

Column Packing: Pack a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate). Collect the fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

7-Methoxynaphthalen-1-yl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Methoxynaphthalen-1-yl acetate

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development and complex organic synthesis, a nuanced understanding of key chemical intermediates is paramount. This guide is dedicated to an in-depth exploration of this compound, a compound situated within the synthetic pathway of significant therapeutic agents. Our objective extends beyond a mere recitation of data; we aim to provide a cohesive narrative that elucidates the 'why' behind the 'how'—exploring the causal relationships that govern its synthesis, reactivity, and application. This document is crafted for the discerning researcher and drug development professional, for whom scientific integrity and actionable insights are the bedrock of innovation. We will navigate the existing literature, address ambiguities in nomenclature, and present a scientifically grounded guide to the properties and utility of this important molecule.

Compound Identification and Structural Elucidation

A critical first step in the study of any chemical entity is the unambiguous confirmation of its structure and identity. The nomenclature in the naphthalenic series can be complex, leading to potential confusion with related compounds.

1.1. Defining the Core Structure

This compound is the acetate ester of 7-methoxy-1-naphthol. Its structure consists of a naphthalene ring system substituted with a methoxy group at position 7 and an acetate group at position 1.

-

Molecular Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

-

CAS Number: While a dedicated CAS number for this specific ester is not prominently documented, its precursor, 7-methoxy-1-naphthol, is well-characterized under CAS Number 67247-13-6 [1][2].

1.2. Distinguishing from Related Intermediates

It is crucial to differentiate this compound from other key intermediates in the synthesis of Agomelatine, a melatonergic antidepressant[3][4][5]:

-

Ethyl 2-(7-methoxynaphthalen-1-yl)acetate (CAS 6836-21-1): Features a methylene bridge between the naphthalene core and the acetate group.

-

2-(7-Methoxynaphthalen-1-yl)acetic acid (CAS 6836-22-2): The carboxylic acid precursor to the ethyl ester above[6][7].

-

7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3): A key nitrile intermediate[8][9][10].

The focus of this guide remains on the direct acetate ester of 7-methoxy-1-naphthol.

Caption: Key related structures in the 7-methoxynaphthalene family.

Physicochemical and Spectroscopic Properties

| Property | 7-methoxy-1-naphthol (Precursor) | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₀O₂[1][2] | C₁₃H₁₂O₃ |

| Molecular Weight | 174.20 g/mol [2] | 216.23 g/mol |

| Appearance | Solid[6] | Likely a white to off-white solid or a colorless oil |

| Melting Point | Not specified | Expected to be higher than the precursor due to increased polarity |

| Boiling Point | Predicted: ~350-400 °C | Predicted: Higher than the precursor |

| Solubility | Slightly soluble in dichloromethane and methanol[6] | Soluble in common organic solvents (e.g., ethyl acetate, DCM, acetone) |

| Topological Polar Surface Area | 29.5 Ų[1][2] | ~52.6 Ų |

Spectroscopic Data (Predicted):

-

¹H NMR: Expect characteristic signals for the acetyl methyl protons (~2.2-2.4 ppm), the methoxy protons (~3.9 ppm), and distinct aromatic protons on the naphthalene ring.

-

¹³C NMR: A carbonyl carbon signal from the acetate group is expected around 168-170 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1760 cm⁻¹ (characteristic of a phenyl acetate) and C-O stretching bands.

Synthesis and Mechanistic Insights

The most direct and industrially viable synthesis of this compound is through the esterification of 7-methoxy-1-naphthol.

3.1. The Acetylation Reaction: A Fundamental Transformation

Acetylation of a phenol, such as 7-methoxy-1-naphthol, is a classic esterification reaction. The choice of acetylating agent and catalyst is critical for achieving high yield and purity.

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. A base is typically used to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Caption: Workflow for the synthesis of this compound.

3.2. Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks and clear endpoints.

-

Dissolution and Inerting:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-methoxy-1-naphthol (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of naphthol).

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride. An inert atmosphere (nitrogen) prevents potential side reactions.

-

-

Base Addition:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution. Pyridine acts as both a base to deprotonate the phenol and a catalyst.

-

Causality: Cooling the reaction mixture controls the exothermicity of the reaction.

-

-

Acetylation:

-

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: A slight excess of acetic anhydride ensures complete conversion of the starting material.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Trustworthiness: TLC provides a reliable, real-time assessment of the reaction's status, preventing premature workup or unnecessary reaction time.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Each washing step is designed to remove specific impurities, simplifying the final purification.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Applications and Synthetic Utility

The primary utility of this compound lies in its role as a protected form of 7-methoxy-1-naphthol and as a potential intermediate in organic synthesis.

-

Protecting Group: The acetate group serves as an effective protecting group for the phenolic hydroxyl, which can be easily removed under basic or acidic conditions. This is valuable in multi-step syntheses where the free hydroxyl group might interfere with subsequent reactions.

-

Intermediate in Pharmaceutical Synthesis: While not a direct precursor in the most commonly cited routes, its structure is closely related to key intermediates for Agomelatine[3][4][5]. The 7-methoxynaphthalene core is a critical pharmacophore for this class of antidepressants. Research into alternative synthetic pathways could leverage this compound.

-

Research Chemical: It serves as a valuable building block for creating a library of substituted naphthalene derivatives for screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicological data for this compound is not available, it should be handled with care. Compounds of this class may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, while not as extensively documented as some of its close chemical relatives, represents a molecule of significant synthetic potential. Its straightforward preparation from 7-methoxy-1-naphthol and its structural relationship to key pharmaceutical intermediates make it a compound of interest for researchers in medicinal chemistry and process development. This guide has provided a comprehensive overview of its properties, a robust and logical synthesis protocol, and an exploration of its potential applications, all grounded in the principles of scientific integrity and practical, field-proven insights.

References

-

Autech Industry Co., Ltd. (n.d.). Ethyl (7-Methoxy-1-Naphthyl)Acetate. Retrieved from [Link]

-

ChemBK. (2024, April 9). (7-methoxy-1-naphthyl)acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Epron, N., et al. (2006). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. U.S.

-

World-Chemical. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. Retrieved from [Link]

- Epron, N., et al. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. U.S.

- Epron, N., et al. (2013). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. U.S.

-

Kanwal, A., et al. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-Methoxy-1-naphthylacetonitrile. Retrieved from [Link]

- Prince, P., Fronczek, F. R., & Gandour, R. D. (1992). 1-Acetyl-7-methoxy-2-naphthol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

Allmpus. (n.d.). Agomelatine Impurity 7. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Methoxy-1-naphthol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxynaphthalen-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Veeprho. (n.d.). 7-Methoxy-1-naphthylacetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. innospk.com [innospk.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 7-Methoxy-1-naphthaleneacetonitrile | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. While the initial query focused on "7-Methoxynaphthalen-1-yl acetate," the preponderance of scientific and commercial literature directs attention to its ethyl ester derivative, Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, due to its significant role in drug development. This guide will therefore focus on the latter, a compound of considerable interest to the medicinal chemistry community.

Identified by its CAS Number 6836-21-1 , this naphthalenic compound is a cornerstone in the multi-step synthesis of Agomelatine, a potent antidepressant.[1][2] Its molecular architecture, featuring a methoxynaphthalene core, provides a versatile scaffold for the construction of complex therapeutic agents.[2] This guide will delve into its chemical and physical properties, explore its synthesis, detail its critical application in the production of Agomelatine, and provide information on its commercial availability.

Chemical Identity and Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and research.

Synonyms:

-

Ethyl (7-Methoxynaphthalen-1-yl)acetate[3]

-

Ethyl 7-Methoxynaphthalene-1-acetate[3]

-

1-Naphthaleneacetic acid, 7-methoxy-, ethyl ester[3]

-

Ethyl (7-methoxy-1-naphthyl)acetate[3]

Chemical Structure:

Caption: Chemical structure of Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 6836-21-1 | [1][3] |

| Molecular Formula | C15H16O3 | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Colorless or light yellow transparent liquid or solid | [1][4] |

| Boiling Point | 370.4 °C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Flash Point | 155.1 °C | [1] |

| Refractive Index | 1.572 | [1] |

| Purity | ≥98% | [1][4] |

| Storage | Room Temperature, in a tightly closed container in a cool, dry, and well-ventilated area. | [1][3] |

Synthesis and Manufacturing

The synthesis of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate is a critical process for ensuring a high-purity starting material for pharmaceutical production. One documented synthetic route involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the aromatization of a precursor.[3]

Illustrative Synthetic Step:

A general procedure for the synthesis of ethyl 7-methoxy-1-naphthylacetate from a dihydro-naphthalene precursor involves the following steps:

-

Dissolving the precursor, ethyl acetate-2-(2-methoxynaphthalen-8-yl)acetate, in anhydrous dichloromethane.[3]

-

Slowly adding DDQ to the solution.[3]

-

Stirring the reaction mixture at room temperature for several hours.[3]

-

Filtering the mixture upon completion to separate the precipitated solid.[3]

-

Washing the solid with dichloromethane.[3]

-

Combining the organic phases and washing sequentially with saturated sodium bicarbonate solution, water, and brine.[3]

-

Drying the organic layer over anhydrous sodium sulfate.[3]

-

Concentrating the solution under reduced pressure to yield the crude product.[3]

-

Purifying the crude product by column chromatography on silica gel to obtain the final colorless oily product.[3]

Caption: Simplified workflow for the synthesis of Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate.

Application in Drug Development: The Synthesis of Agomelatine

The primary and most significant application of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate is its role as a key intermediate in the synthesis of Agomelatine.[1][2][5] Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorder.[1][6][7]

The structural backbone of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate is readily converted through a series of chemical transformations into the final active pharmaceutical ingredient (API), Agomelatine.[1] This makes the availability of high-purity Ethyl 2-(7-methoxynaphthalen-1-yl)acetate crucial for pharmaceutical manufacturers.[4]

A patented process for the preparation of Agomelatine from Ethyl 2-(7-methoxynaphthalen-1-yl)acetate highlights its importance. The process involves several steps, including reduction and amidation, to yield the final product.[6]

Caption: Key transformation of Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate to Agomelatine.

Supplier Information

Ethyl 2-(7-methoxynaphthalen-1-yl)acetate is available from a number of chemical suppliers who specialize in pharmaceutical intermediates and fine chemicals. When sourcing this compound, it is essential to ensure high purity (typically ≥98%) to meet the stringent requirements of pharmaceutical manufacturing.

Potential Suppliers:

| Supplier | Noted For |

| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer and supplier with a focus on fine chemicals and pharmaceutical intermediates, offering ≥98% purity.[1][4] |

| BLDpharm | Supplier of organic building blocks.[8] |

| AK Scientific, Inc. | Listed as a supplier on chemical buyer's guides.[9] |

| Synthonix Corporation (via Sigma-Aldrich) | Supplier of research chemicals.[10] |

| Pharmaffiliates | Supplier of pharmaceutical standards and intermediates, though they list the corresponding carboxylic acid.[11] |

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Ethyl 2-(7-methoxynaphthalen-1-yl)acetate. The following information is based on available safety data.

-

Signal Word: Warning[10]

-

Hazard Statements: H302 (Harmful if swallowed)[10]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl 2-(7-methoxynaphthalen-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the antidepressant Agomelatine underscores its importance. This guide has provided an in-depth overview of its chemical properties, synthesis, applications, and commercial availability, offering a valuable resource for researchers and scientists in the pharmaceutical industry. The continued demand for effective mental health treatments ensures that this compound will remain a relevant and critical building block in the development of new therapeutics.

References

- Title: Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.

- Title: 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1.

- Title: 6836-22-2 | Product Name : 2-(7-Methoxynaphthalen-1-yl)acetic Acid.

- Title: Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1.

- Title: High Purity 7-Methoxy-1-Naphthaleneacetic Acid Ethyl Ester: Your Key Agomelatine Intermediate Supplier.

- Title: Process for the preparation of agomelatine.

- Title: 6836-21-1|Ethyl 2-(7-methoxynaphthalen-1-yl)acetate.

- Title: Understanding 2-(7-Methoxynaphthalen-1-yl)acetic Acid: Properties, Applications, and Synthesis.

- Title: Ethyl 2-(7-methoxynaphthalen-1-yl)acetate suppliers and producers.

- Title: 7-Methoxy-1-Naphthaleneacetic Acid Ethyl Ester: A Deeper Look at Quality and Synthesis.

- Title: Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide.

- Title: 2-(7-Methoxynaphthalen-1-yl)acetic acid | C13H12O3 | CID 13570105.

- Title: Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 6. Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 8. 6836-21-1|Ethyl 2-(7-methoxynaphthalen-1-yl)acetate|BLD Pharm [bldpharm.com]

- 9. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 10. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1 [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Physical properties of 7-Methoxynaphthalen-1-yl acetate including molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Methoxynaphthalen-1-yl acetate is a naphthalene derivative of significant interest in synthetic organic chemistry, particularly as a potential intermediate in the preparation of pharmacologically active molecules. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, with a focus on its molecular formula and weight, alongside contextual data on related compounds.

Core Molecular Attributes

The foundational properties of this compound are its molecular formula and molecular weight. These have been determined based on the structure of its precursor, 7-Methoxynaphthalen-1-ol. The acetylation of 7-Methoxynaphthalen-1-ol introduces an acetyl group (C₂H₃O), leading to the following molecular characteristics for this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

These values are critical for stoichiometric calculations in reaction planning, as well as for analytical characterization using techniques such as mass spectrometry.

Structural Context and Synthesis Pathway

The synthesis of this compound originates from its corresponding naphthol precursor, 7-Methoxynaphthalen-1-ol. Understanding the properties of this starting material is crucial for predicting the behavior of the final acetate product.

Precursor: 7-Methoxynaphthalen-1-ol

7-Methoxynaphthalen-1-ol is a key intermediate in various synthetic routes. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3] |

| Molecular Weight | 174.20 g/mol | [2] |

| CAS Number | 67247-13-6 | [1][2][3][4] |

The acetylation of 7-Methoxynaphthalen-1-ol is a standard esterification reaction, typically achieved by reacting the naphthol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst.

Figure 1: Synthesis of this compound.

Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (7-methoxy-1-naphthyl)acetic acid | C₁₃H₁₂O₃ | 216.23 | 153-154 | 408.8 ± 20.0 |

| Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | C₁₅H₁₆O₃ | 244.29 | - | 136-139 (0.4 Torr) |

| 7-Methoxy-1-naphthylacetonitrile | C₁₃H₁₁NO | 197.23 | 83 | - |

The presence of the acetate group in this compound suggests it is likely to be a solid at room temperature, similar to the related acetic acid derivative. Its solubility is expected to be higher in organic solvents compared to aqueous solutions.

Experimental Protocols: A Note on Synthesis

The synthesis of this compound would generally follow a standard acetylation procedure. A representative, though not experimentally verified for this specific compound, protocol is provided below for illustrative purposes.

Step-by-Step Acetylation of 7-Methoxynaphthalen-1-ol:

-

Dissolution: Dissolve 7-Methoxynaphthalen-1-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

-

Acetylating Agent: Slowly add a slight excess of acetic anhydride or acetyl chloride to the stirring solution at room temperature or under cooled conditions (0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Conclusion

This technical guide provides the core physicochemical properties of this compound, namely its molecular formula (C₁₃H₁₂O₃) and molecular weight (216.23 g/mol ). While detailed experimental data on its physical properties remain to be fully characterized in the public domain, this guide offers a solid foundation for researchers and scientists by providing calculated values and contextual information based on its precursor and related compounds. The outlined synthetic approach serves as a practical starting point for its preparation in a laboratory setting.

References

-

(7-methoxy-1-naphthyl)acetic acid - Physico-chemical Properties. ChemBK. [Link]

-

Premium (7-Methoxy-1-naphthyl)acetic Acid - Supplier of Agomelatine Impurity 7 | CAS 6836-22-2. [Link]

- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents.

-

7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem. PubChem @ NIH. [Link]

-

7-Methoxynaphthalen-1-ol | CAS#:67247-13-6 | Chemsrc. Chemsrc. [Link]

Sources

A Technical Guide to the Synthesis of 7-Methoxynaphthalen-1-yl Acetate: Key Strategies and Methodologies

Executive Summary

7-Methoxynaphthalen-1-yl acetate is a valuable chemical entity whose naphthalenic core is structurally related to key intermediates in pharmaceutical development. Notably, its precursor, 7-methoxy-1-naphthol, and related structures are pivotal in the synthesis of Agomelatine, a melatonergic agonist used as an antidepressant.[1][2][3] This guide provides a comprehensive review of the predominant synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will deconstruct the synthesis into a logical, multi-step sequence, beginning with common starting materials and culminating in the final acetylation. Each stage is presented with detailed, field-proven protocols, mechanistic insights, and an explanation of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Naphthalene Core in Synthesis

The substituted naphthalene scaffold is a cornerstone in medicinal chemistry and materials science. This compound, while not an end-product therapeutic itself, represents a class of derivatized naphthols that serve as versatile building blocks. The strategic placement of the methoxy and acetate groups allows for further functionalization, making it a molecule of interest for synthetic exploration. Its synthesis is intrinsically linked to the production of 7-methoxy-1-tetralone, a widely used intermediate in the pharmaceutical industry.[4][5][6] This guide focuses on the most robust and industrially relevant pathway to access the target molecule.

The Principal Synthetic Pathway: A Retrosynthetic Approach

The most logical and well-documented synthesis of this compound is achieved via a multi-step pathway that builds complexity from simple, commercially available precursors. We will explore this pathway retrospectively, starting from the final product.

Sources

An In-depth Technical Guide to 7-Methoxynaphthalen-1-yl Acetic Acid Derivatives: Synthesis, Properties, and Application in the Manufacturing of Agomelatine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 7-methoxynaphthalen-1-yl acetic acid derivatives, specifically focusing on ethyl 2-(7-methoxynaphthalen-1-yl)acetate. Contrary to direct therapeutic applications, the profound significance of this compound class lies in its role as a pivotal intermediate in the synthesis of Agomelatine, a novel antidepressant. This document will delve into the chemical and physical properties of these precursors, detail established synthesis protocols, and elucidate their conversion pathway to the final active pharmaceutical ingredient (API). The guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Introduction: The Naphthalene Core in Neuropharmacology

The naphthalene scaffold is a privileged structure in medicinal chemistry, offering a rigid framework for the presentation of pharmacophoric features. While derivatives of 7-methoxynaphthalen-1-yl acetate do not possess inherent therapeutic activity, their structure is fundamental to the pharmacological profile of Agomelatine. Agomelatine's unique mechanism of action as a melatonergic (MT1 and MT2) agonist and a serotonergic (5-HT2C) antagonist is largely dictated by the methoxynaphthalene core, which mimics the natural ligand melatonin. This guide will focus on the crucial upstream chemistry that enables the large-scale production of this important therapeutic agent.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the starting materials is paramount for successful process development and scale-up. The primary intermediate, ethyl 2-(7-methoxynaphthalen-1-yl)acetate, and its corresponding carboxylic acid are the foundational building blocks for Agomelatine synthesis.

| Property | Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 2-(7-Methoxynaphthalen-1-yl)acetic acid |

| CAS Number | 6836-21-1[1] | 6836-22-2[2][3] |

| Molecular Formula | C15H16O3[1] | C13H12O3[2] |

| Molecular Weight | 244.29 g/mol [1][4] | 216.23 g/mol [2] |

| Appearance | Colorless or light yellow transparent liquid or solid[1][4] | Not explicitly specified, likely a solid |

| Boiling Point | 370.4°C at 760 mmHg[1], 136-139°C at 0.4 Torr[5] | Not specified |

| Density | 1.126 g/cm³[1][5] | Not specified |

| Storage | Room Temperature, in a tightly closed container in a cool, dry, and well-ventilated area[1][4][5] | 2-8°C Refrigerator[6] |

Synthesis of Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Critical Starting Point

The efficient synthesis of ethyl 2-(7-methoxynaphthalen-1-yl)acetate is a critical first step in the overall manufacturing process of Agomelatine. One common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis from Agomelatine Impurity 21

This protocol describes the synthesis of ethyl 7-methoxy-1-naphthylacetate from a related compound, highlighting a potential route for impurity conversion or targeted synthesis.

Materials:

-

Ethyl acetate-2-(2-methoxynaphthalen-8-yl)acetate (starting material)

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous dichloromethane

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl acetate-2-(2-methoxynaphthalen-8-yl)acetate (3 g, 12.1 mmol) in anhydrous dichloromethane (45 mL).

-

Slowly add DDQ (4.15 g, 18.2 mmol) to the solution.

-

Stir the reaction mixture at 25-30°C for 12 hours.

-

Monitor the reaction to completion.

-

Filter the mixture and wash the precipitated solid with dichloromethane (30 mL).

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (15 mL x 3), water (15 mL x 3), and brine (15 mL x 3).[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexane solution as the eluent to yield the final product.[5]

Characterization: The final product can be characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and EI-MS to confirm its identity and purity.[5]

The Synthetic Pathway from Intermediate to Agomelatine

The conversion of ethyl 2-(7-methoxynaphthalen-1-yl)acetate to Agomelatine involves a multi-step process. While several patented routes exist, a general overview of the chemical transformations is presented below. This pathway highlights the critical role of the starting intermediate.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(7-Methoxynaphthalen-1-yl)acetic acid | C13H12O3 | CID 13570105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(7-Methoxynaphthalen-1-yl)acetic acid | 6836-22-2 [chemicalbook.com]

- 4. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1 [sigmaaldrich.com]

- 5. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Navigating the Uncharted: A Technical Guide to the Safety, Handling, and Storage of 7-Methoxynaphthalen-1-yl Acetate and Its Analogs

Introduction: Understanding the Compound Family

7-Methoxynaphthalen-1-yl acetate belongs to the family of naphthalenic compounds, which are characterized by a fused two-ring aromatic system. The presence of a methoxy group and an acetate ester functional group will dictate its chemical reactivity, solubility, and toxicological profile. As a key intermediate in the synthesis of pharmaceuticals like Agomelatine, understanding the safe handling of this class of molecules is paramount.[1]

Hazard Identification and Classification: An Analog-Based Approach

Without a specific SDS, we must infer potential hazards from its analogs. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds suggest that this compound may pose the following risks:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Analog-Based) |

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation. |

This table is a composite based on data for Ethyl 2-(7-methoxynaphthalen-1-yl)acetate and 2-(7-Methoxynaphthalen-1-yl)acetic acid.[2][3]

Causality Behind the Hazards:

-

Oral Toxicity: The "harmful if swallowed" classification for the ethyl ester analog suggests that the core naphthalenic structure, once absorbed, may have systemic effects.

-

Irritation: Aromatic esters can be irritating to the skin and eyes upon direct contact. The naphthalenic structure itself can cause respiratory irritation if inhaled as a dust or aerosol.

Exposure Controls and Personal Protection: A Multi-Layered Defense

A proactive approach to exposure control is critical. The following recommendations are based on standard laboratory practice for handling potentially hazardous aromatic compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Containment: For larger quantities or high-energy operations (e.g., milling, sonication), the use of a glove box or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

Safe Handling and Storage: Preserving Integrity and Ensuring Safety

Handling Protocols

-

Avoid Contact: Minimize all direct contact with the compound. Avoid breathing dust, vapor, mist, or gas.

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

-

Incompatibilities: Based on general chemical principles and data from analogs, avoid contact with strong oxidizing agents.[1]

Storage Protocols

Proper storage is crucial for maintaining the chemical's integrity and for safety.

-

Container: Store in a tightly sealed, original or equivalent, container.

-

Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials. Room temperature storage is generally acceptable for its analogs.[2][4]

-

Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures: Preparedness and Response

Spill Response

Caption: Workflow for responding to a chemical spill.

First Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.

Conclusion: A Framework for Responsible Science

While a specific Safety Data Sheet for this compound remains elusive, a cautious and informed approach based on the principles of chemical safety and data from close structural analogs allows for its responsible handling. Researchers, scientists, and drug development professionals must prioritize a culture of safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures. Always seek substance-specific information from your supplier whenever possible.

References

- Vertex AI Search. Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.

- ChemicalBook. 7-Methoxy-1-naphthaleneacetic acid ethyl ester CAS#: 6836-21-1.

- Sigma-Aldrich. Ethyl 2-(7-methoxynaphthalen-1-yl)acetate | 6836-21-1.

- Guidechem. 1-Naphthyl acetate 830-81-9 wiki.

- PubChem. 2-(7-Methoxynaphthalen-1-yl)acetic acid | C13H12O3 | CID 13570105.

Sources

Methodological & Application

The Strategic Role of 7-Methoxynaphthalen-1-yl Acetate in Agomelatine Synthesis: A Detailed Guide for Researchers

Introduction: Agomelatine and the Significance of its Synthetic Precursors

Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a novel antidepressant agent with a unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonergic 5-HT2C receptor.[1] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms.[2] The synthesis of agomelatine on an industrial scale requires a robust, efficient, and cost-effective process. The choice of synthetic route and the purity of intermediates are critical factors in achieving a high-quality final active pharmaceutical ingredient (API).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-methoxynaphthalen-1-yl acetate as a key intermediate in the synthesis of agomelatine. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for its preparation, and outline its subsequent conversion to agomelatine.

The Synthetic Landscape: Why this compound?

Several synthetic pathways to agomelatine have been reported, often commencing from precursors like 7-methoxy-1-tetralone or 2-naphthol.[3][4] A common strategy involves the construction of the 7-methoxynaphthalene core followed by the elaboration of the ethylamine side chain and a final acetylation step.

This compound emerges as a strategic intermediate for several key reasons:

-

Protection and Activation: The acetate group serves as a protecting group for the hydroxyl function of 7-methoxy-1-naphthol, preventing unwanted side reactions in subsequent steps. Concurrently, it can influence the regioselectivity of further functionalization on the naphthalene ring.

-

Synthetic Convergence: Its preparation from readily available 7-methoxy-1-naphthol allows for a convergent synthetic approach, where the core naphthalenic structure is established early in the process.

-

Stability and Handling: As a solid, this compound offers advantages in terms of purification, handling, and storage compared to potentially less stable or liquid precursors.

The overall synthetic strategy leveraging this intermediate can be visualized as a multi-step process, beginning with the formation of the acetate, followed by reactions to introduce the two-carbon side chain, and culminating in the formation of the final amide.

Caption: A generalized workflow for agomelatine synthesis via the this compound intermediate.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is achieved through the straightforward acetylation of 7-methoxy-1-naphthol. This reaction is a classic example of esterification of a phenol. The choice of acetylating agent and catalyst/base is crucial for achieving high yield and purity.

Causality Behind Experimental Choices:

-

Acetylating Agent: Acetic anhydride is the preferred reagent over acetyl chloride on a larger scale due to its lower cost, lower corrosivity, and the formation of acetic acid as a byproduct, which is less volatile and easier to handle than HCl.

-

Base/Catalyst: Pyridine is a commonly used base and solvent for this transformation. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it also serves to neutralize the acetic acid byproduct.[5] For a greener and simpler workup, the reaction can also be performed under catalyst-free conditions at elevated temperatures, though this may require longer reaction times.[6]

-

Work-up Procedure: A crucial aspect of the work-up is the removal of excess pyridine and acetic anhydride. This is typically achieved by washing the organic extract with an acidic solution (e.g., dilute HCl) to protonate and solubilize the pyridine, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acetic acid.[7]

Detailed Experimental Protocol: Acetylation of 7-Methoxy-1-naphthol

Materials and Reagents:

-

7-Methoxy-1-naphthol

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methoxy-1-naphthol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of naphthol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, cool the reaction mixture again in an ice bath and cautiously add cold water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and dilute with dichloromethane or ethyl acetate.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize any remaining acid, and finally with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Pyridine | Acts as both solvent and catalyst/base. |

| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows for completion at ambient temperature. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

| Purification | Recrystallization | Effective for obtaining high-purity crystalline product. |

Part 2: Conversion of this compound to Agomelatine

The conversion of this compound to agomelatine involves a sequence of reactions to introduce and modify the ethylamine side chain. A plausible and efficient route proceeds through the formation of 2-(7-methoxynaphthalen-1-yl)acetic acid or its ester, followed by reduction and acetylation. While a direct transformation from the acetate is less common, a closely related and well-documented pathway starts from the corresponding ethyl ester, ethyl 2-(7-methoxynaphthalen-1-yl)acetate.[8]

Caption: A detailed workflow illustrating the conversion of the naphthalenic core to agomelatine.

Detailed Experimental Protocol: From Ester to Agomelatine

This protocol outlines a validated multi-step synthesis starting from the commercially available or synthetically prepared ethyl 2-(7-methoxynaphthalen-1-yl)acetate.[8]

Step 2a: Reduction of Ethyl 2-(7-methoxynaphthalen-1-yl)acetate

Materials and Reagents:

-

Ethyl 2-(7-methoxynaphthalen-1-yl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of LiAlH₄ (1.0 equivalent) in dry THF in a round-bottom flask under an inert atmosphere, slowly add a solution of ethyl 2-(7-methoxynaphthalen-1-yl)acetate (1.0 equivalent) in dry THF at 0 °C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water.

-

Work-up: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous Na₂SO₄.

-

Concentration: Remove the solvent under reduced pressure to obtain 2-(7-methoxynaphthalen-1-yl)ethanol, which can be used in the next step without further purification.

Step 2b: Mesylation of 2-(7-methoxynaphthalen-1-yl)ethanol

Materials and Reagents:

-

2-(7-methoxynaphthalen-1-yl)ethanol

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM)

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: To a stirred solution of 2-(7-methoxynaphthalen-1-yl)ethanol (1.0 equivalent) in DCM at 0 °C, add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Reaction: Stir the mixture at 0 °C for 30 minutes.

-

Work-up: Pour the reaction mixture into 1 N HCl and extract with diethyl ether. Wash the combined organic extracts with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the mesylate.

Step 2c: Azide Formation and Reduction to the Amine

Materials and Reagents:

-

2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ammonium chloride (NH₄Cl)

-

Zinc powder

-

Ethanol (EtOH) / Water mixture

Procedure:

-

Azide Formation: Dissolve the mesylate (1.0 equivalent) in DMF and add sodium azide (1.5 equivalents). Heat the mixture to 80 °C for 1 hour. After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the azide intermediate.

-

Reduction to Amine: To a stirred solution of the azide (1.0 equivalent) and NH₄Cl (2.5 equivalents) in an EtOH/H₂O mixture (3:1), add zinc powder (1.5 equivalents). Stir the mixture vigorously at room temperature for 30 minutes.

-

Work-up: Add ethyl acetate and aqueous ammonia. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 2-(7-methoxynaphthalen-1-yl)ethanamine.

Step 2d: Final Acetylation to Agomelatine

Materials and Reagents:

-

2-(7-methoxynaphthalen-1-yl)ethanamine

-

Acetic anhydride

-

Triethylamine or Sodium acetate

-

Methanol or Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 2-(7-methoxynaphthalen-1-yl)ethanamine (1.0 equivalent) and a base such as triethylamine or sodium acetate in a suitable solvent (e.g., methanol or ethyl acetate), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude agomelatine can be purified by recrystallization to obtain a product of high purity.[9]

| Reaction Step | Key Reagents | Typical Yield | Purpose |

| Reduction | LiAlH₄ | >95% | Converts the ester to a primary alcohol. |

| Mesylation | MsCl, Et₃N | ~93% | Activates the alcohol for nucleophilic substitution. |

| Azidation | NaN₃ | ~91% | Introduces the nitrogen atom. |

| Amine Formation | Zn, NH₄Cl | High | Reduces the azide to the primary amine. |

| Acetylation | Acetic Anhydride | >80% | Forms the final amide product, agomelatine. |

Part 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of the intermediates and the final agomelatine product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of each compound in the synthetic sequence.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl in the intermediate and the amide carbonyl in agomelatine.

-

Mass Spectrometry (MS): Provides accurate molecular weight information and fragmentation patterns for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the intermediates and the final API. A validated HPLC method is crucial for quality control in a regulated environment.[5]

Conclusion and Future Perspectives

The synthetic route to agomelatine via the this compound intermediate or its close analogs represents a viable and efficient strategy for laboratory-scale synthesis and has the potential for industrial scale-up. The protocols detailed in this guide are based on established chemical principles and published procedures, providing a solid foundation for researchers. The key to a successful synthesis lies in the careful control of reaction conditions and rigorous purification and characterization of intermediates. Future research may focus on developing more atom-economical and greener synthetic routes, potentially utilizing catalytic methods to reduce waste and improve the overall sustainability of agomelatine production.

References

- European Patent No. EP2703383A1. (2014). Process for the preparation of agomelatine.

- Reddy, L. S., et al. (2015). A simple and efficient process for the large scale preparation of Agomelatine: an antidepressant drug.

- Jin, C., et al. (2010). Synthetic method for agomelatine. Chinese Patent No. CN101792400A.

- BenchChem. (2025).

- Les Laboratoires Servier. (2017). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. U.S.

- Les Laboratoires Servier. (2019). Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine. Russian Patent No. RU2680243C1.

- Kumar, J. K., Narala, S. G., & Narsaiah, A. V. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine.

- Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology.

- Gondane, S. A., & Meshram, J. D. (2019).

- Zhang, Z. H., Li, T. S., & Fu, C. G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of chemical research, (4), 174-175.

- Morath, R. J., & Woods, G. W. (1962). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. The Journal of Organic Chemistry, 27(11), 4102-4104.

- International Journal of Pharmaceutical Research and Applications. (2023).

- Veeprho. (n.d.).

- BenchChem. (2025).

- Shanghai Aobo Bio-pharmaceutical Technology Co., Ltd. (2011). Synthesis method of agomelatine intermediate. Chinese Patent No. CN102260180A.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- BOC Sciences. (n.d.).

- Wójcikowski, J., et al. (2016). The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat. Pharmacological reports, 68(4), 846-853.

- ResearchGate. (n.d.). Acylation of 2–naphthol with acetic anhydride in the presence of 1 or 3...

- Fasipe, B., & Faponle, A. S. (2020). The mechanism, efficacy, and tolerability profile of agomelatine. Expert opinion on drug metabolism & toxicology, 16(11), 1033-1044.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-1-naphthaleneacetic Acid 6836-22-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of 7-Methoxynaphthalen-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental protocol for the synthesis of 7-Methoxynaphthalen-1-yl acetate, a compound of interest in medicinal chemistry and organic synthesis. Notably, this molecule is recognized as a process-related impurity in the manufacturing of Agomelatine, a novel antidepressant.[1] Understanding its synthesis is crucial for process optimization and quality control in pharmaceutical development. The primary method outlined is the esterification of 7-methoxy-1-naphthol via acetylation. This document provides a robust, step-by-step methodology, explains the chemical rationale behind the procedural choices, and includes protocols for purification and characterization, ensuring a self-validating and reproducible workflow.

Introduction: Chemical Significance and Applications

This compound is a naphthalene-derived organic compound. Its core structure is related to intermediates used in the synthesis of Agomelatine, an agonist of the melatoninergic system receptors and an antagonist of the 5-HT2C receptor.[2] While not the active pharmaceutical ingredient itself, its presence as an impurity during the synthesis process necessitates a clear understanding of its formation.[1] The protocol detailed herein is based on the fundamental and widely applied acetylation of a phenolic hydroxyl group, a cornerstone reaction in organic synthesis.[3] This application note serves as a practical guide for chemists requiring a pure standard of this compound for analytical purposes or exploring its potential as a building block in further synthetic endeavors.

Reaction Scheme and Mechanism

The synthesis of this compound is most directly achieved through the acetylation of 7-methoxy-1-naphthol. This reaction is a classic example of nucleophilic acyl substitution.

Reaction:

Mechanism Rationale: The phenolic hydroxyl group of 7-methoxy-1-naphthol is a nucleophile, but it is only moderately reactive. A base catalyst, such as pyridine or triethylamine, is employed to deprotonate the hydroxyl group, forming a more potent nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate expels an acetate ion as a leaving group, yielding the final ester product, this compound. The base catalyst is regenerated by reacting with the acetic acid byproduct.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-methoxy-1-naphthol | ≥98% | Sigma-Aldrich | Starting material. |

| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich | Acetylating agent.[4] |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Base catalyst and solvent. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Merck | Reaction solvent. |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For aqueous work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | VWR | For aqueous work-up. |

| Sodium Chloride (NaCl) | Saturated solution (Brine) | VWR | For aqueous work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | Drying agent. |

| Silica Gel | 230-400 mesh | Merck | For column chromatography. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | Eluent for chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | Eluent for chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1-naphthol (1.74 g, 10.0 mmol).

-

Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) followed by 1.2 mL of anhydrous pyridine (1.18 g, 15.0 mmol, 1.5 eq). Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.13 mL, 1.22 g, 12.0 mmol, 1.2 eq) to the cooled solution dropwise using a syringe over 5-10 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (7-methoxy-1-naphthol) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 20 mL of deionized water to quench any unreacted acetic anhydride.

-

Extraction and Work-up:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl to remove pyridine, 20 mL of saturated NaHCO₃ solution to remove acetic acid, and finally with 20 mL of brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 10% ethyl acetate). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): Expected signals will include a singlet for the acetate methyl protons (~2.5 ppm), a singlet for the methoxy protons (~3.9 ppm), and a series of multiplets in the aromatic region (7.1-8.0 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the acetate carbonyl (~169 ppm), methyl carbons (~21 ppm and ~55 ppm), and aromatic carbons.

-

Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M+Na]⁺.

-

FTIR: Look for a characteristic strong ester carbonyl (C=O) stretch around 1760 cm⁻¹.

Trustworthiness and Self-Validation

The protocol's integrity is ensured through several checkpoints:

-

TLC Monitoring: In-process TLC checks provide real-time validation of reaction completion and help in identifying any side products.

-

Aqueous Work-up: The specific washing steps (acid, base, brine) are designed to systematically remove the catalyst, unreacted reagents, and byproducts, ensuring a cleaner crude product for purification.

-

Spectroscopic Confirmation: The final product's structure must be unequivocally confirmed by NMR and Mass Spectrometry. A mismatch in the spectral data compared to expected values would invalidate the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the acetylation of 7-methoxy-1-naphthol. By carefully following the outlined steps for reaction, work-up, and purification, and by validating the final product with spectroscopic methods, researchers can confidently produce this compound for use as an analytical standard or as a synthetic intermediate. The principles described are fundamental and can be adapted for the acetylation of other substituted naphthols and phenols.[5]

References

- Vertex AI Search. (n.d.). Ethyl 2-(7-Methoxynaphthalen-1-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 13, 2026.

- Google Patents. (2014). EP2703383A1 - Process for the preparation of agomelatine.

- Google Patents. (n.d.). Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide.

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

Kanwal, A., Afzal, U., Zubair, M., & Rasool, N. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). ResearchGate. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-(7-Methoxynaphthalen-1-yl)acetic Acid: Properties, Applications, and Synthesis. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN105237397A - Preparation method for process-related impurity (E) 1-acetoxy-7-methoxynaphthalene of Agomelatine process.

- Google Patents. (n.d.). US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

Royal Society of Chemistry. (2016). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2025). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Retrieved January 13, 2026, from [Link]

-

Rahman, A., Uahengo, V., Likius, D. S., & Mupa, M. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. ResearchGate. Retrieved January 13, 2026, from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved January 13, 2026, from [Link]

Sources

- 1. CN105237397A - Preparation method for process-related impurity (E) 1-acetoxy-7-methoxynaphthalene of Agomelatine process - Google Patents [patents.google.com]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The 7-Methoxynaphthalene Moiety: A Cornerstone in Modern Pharmaceutical Synthesis

Abstract